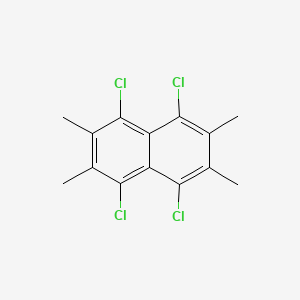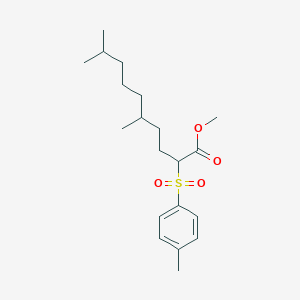![molecular formula C10H24GeSn B14315807 Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane CAS No. 112166-57-1](/img/structure/B14315807.png)
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is an organometallic compound that contains both germanium and tin atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane typically involves the reaction of trimethylgermane with a stannylated alkene. One common method is the hydrogermylation of 2-methyl-1-(trimethylstannyl)prop-1-ene with trimethylgermane under the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: Reduction reactions can lead to the formation of germane and stannane derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and tin dioxide.
Reduction: Trimethylgermane and trimethylstannane.
Substitution: Various substituted germanium and tin compounds.
科学的研究の応用
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and nanomaterials.
作用機序
The mechanism of action of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify organic molecules, thereby altering their chemical properties.
類似化合物との比較
Similar Compounds
Trimethylgermane: Contains germanium but lacks the stannyl group.
Trimethylstannane: Contains tin but lacks the germanium component.
2-Methyl-1-(trimethylstannyl)prop-1-ene: Contains the stannyl group but lacks the germanium component.
Uniqueness
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
112166-57-1 |
|---|---|
分子式 |
C10H24GeSn |
分子量 |
335.64 g/mol |
IUPAC名 |
trimethyl-(2-methyl-1-trimethylstannylprop-1-enyl)germane |
InChI |
InChI=1S/C7H15Ge.3CH3.Sn/c1-7(2)6-8(3,4)5;;;;/h1-5H3;3*1H3; |
InChIキー |
LLGGSRNDEOYIQE-UHFFFAOYSA-N |
正規SMILES |
CC(=C([Ge](C)(C)C)[Sn](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


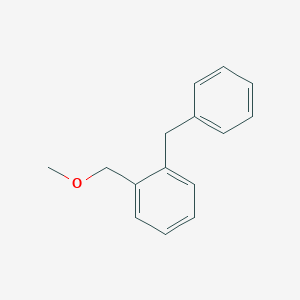
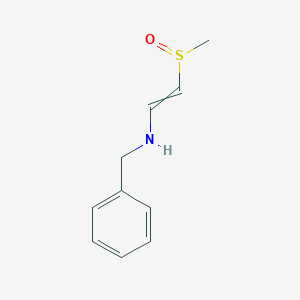
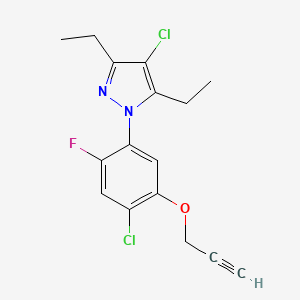


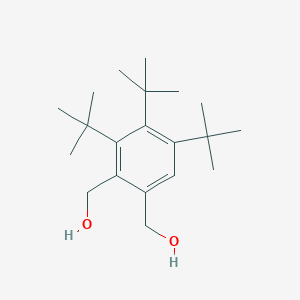
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)


![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)


